N-Deshydroxyethyl Dasatinib-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

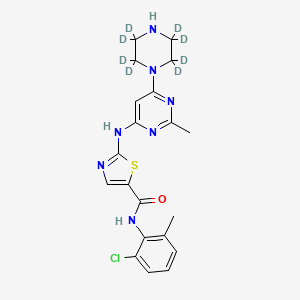

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBZFFWLHXORTB-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675797 |

Source

|

| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189998-96-6 |

Source

|

| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Deshydroxyethyl Dasatinib-d8: Application in Bioanalytical and Pharmacokinetic Studies

Abstract

This technical guide provides a comprehensive overview of N-Deshydroxyethyl Dasatinib-d8, a deuterated analog of a primary metabolite of the tyrosine kinase inhibitor, Dasatinib. We will delve into the core principles of its application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the rationale behind its use, detailed analytical methodologies, and the regulatory landscape governing its application in pharmacokinetic studies. The guide will cover the biotransformation of Dasatinib, the physicochemical properties of its metabolite, and a step-by-step protocol for its use in a validated bioanalytical method, ensuring scientific integrity and trustworthiness of the generated data.

Introduction: The Role of Metabolites and Internal Standards in Drug Development

The journey of a drug from discovery to clinical application is a multifaceted process, with a critical emphasis on understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[1]. Its efficacy and safety are intrinsically linked to its pharmacokinetic properties and the biotransformation pathways it undergoes in the body.

One of the primary metabolites of Dasatinib is N-Deshydroxyethyl Dasatinib, also known as M4[2][3]. The formation of this metabolite occurs through N-dealkylation, a common metabolic reaction catalyzed primarily by the cytochrome P450 enzyme, CYP3A4[2][3]. Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount for establishing pharmacokinetic profiles, assessing drug-drug interactions, and ensuring patient safety.

To achieve the high degree of accuracy and precision required in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard[4][5]. This compound serves as the ideal SIL-IS for the quantification of N-Deshydroxyethyl Dasatinib. Its chemical structure is identical to the analyte, with the exception of the incorporation of eight deuterium atoms, rendering it distinguishable by mass spectrometry without significantly altering its physicochemical properties[6][7]. This guide will provide a detailed exploration of this compound, from its molecular characteristics to its practical application in the laboratory.

Chemical and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of N-Deshydroxyethyl Dasatinib and its deuterated analog is fundamental to developing a robust bioanalytical method.

Chemical Structure and Nomenclature

-

N-Deshydroxyethyl Dasatinib:

-

This compound:

Physicochemical Properties

The physicochemical properties of Dasatinib and its metabolites influence their absorption, distribution, and the choice of analytical techniques.

| Property | Dasatinib | N-Deshydroxyethyl Dasatinib (M4) |

| Molecular Weight ( g/mol ) | 488.01 (anhydrous free base)[10] | 443.95[9] |

| logP | 1.8[1] | 3.8[8] |

| pKa | 3.1, 6.8, 10.8[10] | Not explicitly found, but expected to have basic nitrogens. |

| Aqueous Solubility | Insoluble in water[10] | Predicted to have low aqueous solubility. |

| Melting Point (°C) | 280-286[1] | >300[11] |

Biotransformation of Dasatinib to N-Deshydroxyethyl Dasatinib (M4)

Dasatinib undergoes extensive metabolism in the liver, primarily mediated by CYP3A4[2][3]. The formation of N-Deshydroxyethyl Dasatinib (M4) is a key metabolic pathway involving the removal of the hydroxyethyl group from the piperazine ring. While M4 is considered an active metabolite, its contribution to the overall pharmacological effect of Dasatinib is minimal due to its significantly lower exposure compared to the parent drug[12].

The Principle and Significance of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. The fundamental principle lies in the near-identical chemical and physical behavior of the SIL-IS and the analyte of interest throughout the analytical process.

The "Ideal" Internal Standard

An ideal internal standard should:

-

Behave identically to the analyte during sample preparation (extraction, evaporation, and reconstitution).

-

Exhibit the same chromatographic retention time as the analyte.

-

Experience the same degree of ionization and matrix effects in the mass spectrometer source.

-

Be clearly distinguishable from the analyte by the mass spectrometer.

This compound fulfills these criteria, making it an exemplary internal standard for its non-labeled counterpart. The eight-deuterium atom substitution provides a significant mass difference for easy detection without impacting its chromatographic behavior[6][7].

Mitigating Analytical Variability

The primary advantage of using a SIL-IS is its ability to compensate for various sources of analytical variability, including:

-

Extraction Inefficiencies: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte. The SIL-IS, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction.

-

Instrumental Variability: Fluctuations in injection volume or mass spectrometer performance are normalized by referencing the analyte's signal to that of the internal standard.

Bioanalytical Method Validation: A Regulatory Perspective

The use of this compound in regulated bioanalysis necessitates adherence to stringent validation guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A validated bioanalytical method ensures the reliability and reproducibility of the quantitative data.

Key Validation Parameters

The following parameters must be thoroughly evaluated during method validation:

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. | Ensures that the method can differentiate the analyte and IS from endogenous matrix components. |

| Accuracy and Precision | Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) of the nominal concentration for at least 67% of the quality control (QC) samples. | Demonstrates the closeness of the measured values to the true values and the reproducibility of the measurements. |

| Calibration Curve | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. | Establishes the relationship between the analyte concentration and the instrument response. |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% in at least six different lots of matrix. | Assesses the impact of the biological matrix on the ionization of the analyte and IS. |

| Stability | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |

| Recovery | While not having a strict acceptance criterion, recovery should be consistent and reproducible. | Measures the efficiency of the extraction process. |

Note: These are general guidelines; specific acceptance criteria may vary based on the regulatory agency and the nature of the study.

Experimental Protocol: Quantification of N-Deshydroxyethyl Dasatinib in Human Plasma

This section outlines a representative step-by-step protocol for the quantification of N-Deshydroxyethyl Dasatinib in human plasma using this compound as the internal standard, based on established methodologies for Dasatinib and its metabolites.

Materials and Reagents

-

N-Deshydroxyethyl Dasatinib reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and formic acid

-

Ultrapure water

-

Drug-free human plasma (with K₂EDTA as anticoagulant)

-

Microcentrifuge tubes

-

Calibrated pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Deshydroxyethyl Dasatinib and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the N-Deshydroxyethyl Dasatinib stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for spiking into the plasma to create the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of plasma samples (calibrators, QCs, and unknown study samples) into microcentrifuge tubes.

-

Internal Standard Addition: Add 20 µL of the this compound working solution to each tube (except for the blank matrix).

-

Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

N-Deshydroxyethyl Dasatinib: m/z 444.1 -> [Fragment ion]

-

This compound: m/z 452.2 -> [Corresponding fragment ion]

-

The specific fragment ions for MRM would be determined during method development by infusing the individual compounds into the mass spectrometer.

-

Data Analysis and Interpretation

The concentration of N-Deshydroxyethyl Dasatinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations. The use of specialized software for data acquisition and analysis is standard practice in regulated bioanalysis.

Conclusion: Ensuring Data Integrity in Pharmacokinetic Research

This compound is an indispensable tool for the accurate and precise quantification of the Dasatinib metabolite, M4, in biological matrices. Its use as a stable isotope-labeled internal standard, in conjunction with a validated LC-MS/MS method, provides the high level of data integrity required for pharmacokinetic studies and therapeutic drug monitoring. This guide has provided a comprehensive overview of the theoretical principles and practical considerations for the successful implementation of this compound in a research and development setting. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is paramount to ensure the reliability and acceptance of the generated data.

References

- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.

- Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2–3), 52–63.

- ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.

- Does internal standard have to have purity known? (2011, March 23).

-

Schematic major metabolism of dasatinib[13]. (n.d.). ResearchGate.

- Das

- Application Note: Quantitative Analysis of Dasatinib in Plasma by LC-MS/MS. (2025). Benchchem.

- de Oliveira, A. C. S., de Faria, V. V., de Souza, A. W., & de Albuquerque, C. C. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

- Chemical structure of dasatinib. (n.d.).

- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2021). Bioanalysis, 13(13), 1055–1060.

- Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. (2019). VIBGYOR ePress.

- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its appl. (n.d.). Semantic Scholar.

- Dasatinib metabolic pathway. (n.d.).

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Population Pharmacokinetics of Dasatinib in Healthy Subjects. (2024). Pharmaceuticals, 17(5), 671.

- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules, 27(3), 676.

- Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. (2025).

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Annals of Clinical Biochemistry, 50(Pt 4), 381–383.

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Journal of medicinal chemistry, 59(13), 6072–6088.

- File:Dasatinib metabolism.svg. (2020, February 16). Wikimedia Commons.

- Clinical Pharmacology Biopharmaceutics Review(s). (2005).

- N-Nitroso N-Deshydroxyethyl Das

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis, 15(23), 1435–1441.

- Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar r

- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2013). Journal of medicinal chemistry, 56(5), 1984–2000.

- An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Das

- N-Deshydroxyethyl Das

- N-Deshydroxyethyl Dasatinib (N-Deshydroxyethyl BMS-354825). (n.d.). MedChemExpress.

- When Should an Internal Standard be Used? (2019).

- N-Deshydroxyethyl Das

- Dasatinib-impurities. (n.d.).

- Internal Standards for Quantitative LC-MS Bioanalysis. (2019).

- Mass fragmentation pattern of IS, m/z 488.2 → 394.0. (n.d.).

- N-Deshydroxyethyl Das

Sources

- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. File:Dasatinib metabolism.svg - Wikimedia Commons [commons.wikimedia.org]

- 4. scispace.com [scispace.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to N-Deshydroxyethyl Dasatinib-d8: Synthesis, Characterization, and Application in Modern Drug Metabolism Research

This guide provides a comprehensive technical overview of N-Deshydroxyethyl Dasatinib-d8, a critical tool in the research and development of the tyrosine kinase inhibitor, Dasatinib. We will delve into the rationale behind its design, its synthesis, detailed analytical characterization, and its pivotal role as an internal standard in pharmacokinetic and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this stable isotope-labeled compound.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Like many pharmaceuticals, Dasatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3] One of the key metabolites is N-Deshydroxyethyl Dasatinib, also known as M4, formed through N-dealkylation of the parent drug.[1][2]

To accurately quantify Dasatinib and its metabolites in biological matrices—a crucial aspect of pharmacokinetic and toxicological studies—a reliable internal standard is paramount. This compound serves this purpose. It is a deuterium-labeled analog of the M4 metabolite, where eight hydrogen atoms on the piperazine ring are replaced with deuterium.[4] This isotopic substitution renders the molecule chemically identical to the endogenous metabolite in terms of its behavior in chromatographic separation and ionization in mass spectrometry, yet distinguishable by its higher mass. This property is the cornerstone of its utility in quantitative bioanalysis.[5]

The incorporation of deuterium provides a mass shift that allows for clear differentiation from the non-labeled analyte, minimizing analytical interference and improving the accuracy and precision of quantification.[5]

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide[4] |

| CAS Number | 1189998-96-6 |

| Molecular Formula | C₂₀H₁₄D₈ClN₇OS |

| Molecular Weight | 452.00 g/mol |

| Appearance | White to Off-White Solid |

| Purity (by HPLC) | Typically ≥98% |

| Deuterium Incorporation | Typically ≥99% |

The eight deuterium atoms are strategically placed on the piperazine ring, a common site of metabolic activity. This placement ensures that the label is retained throughout the analytical process and does not influence the fragmentation pattern of the core molecule in an unpredictable way.

Synthesis of this compound: A Methodical Approach

While a specific, publicly available step-by-step protocol for the synthesis of this compound is not extensively detailed in the literature, a logical synthetic route can be constructed based on the known synthesis of Dasatinib and general methods for deuteration of piperazine derivatives. The synthesis can be logically divided into two main stages: the preparation of the deuterated piperazine intermediate and its subsequent coupling to the core molecule.

Synthesis of Piperazine-d8

The key starting material is piperazine-d8. A common and effective method for its synthesis is through catalytic hydrogen-deuterium exchange.

Experimental Protocol: Synthesis of Piperazine-d8

Objective: To replace the eight hydrogen atoms on the carbon skeleton of piperazine with deuterium.

Method: Catalytic Deuterium Exchange

-

Preparation: In a high-pressure autoclave, add piperazine and a suitable catalyst (e.g., a platinum or palladium-based catalyst).

-

Deuteration: Pressurize the autoclave with deuterium gas (D₂) to a high pressure and heat to an elevated temperature. The exact conditions will depend on the chosen catalyst and desired level of deuteration.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up and Purification: Once the desired level of deuteration is achieved, cool the reactor, vent the excess deuterium gas, and remove the catalyst by filtration. The resulting piperazine-d8 can be purified by distillation or crystallization, often as a dihydrochloride salt to improve stability and handling.[6]

Coupling and Final Synthesis

The subsequent steps involve coupling the deuterated piperazine with the appropriate pyrimidine and thiazole moieties.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from piperazine-d8 and the appropriate precursors.

Method: Multi-step synthesis involving nucleophilic substitution and amide bond formation.

-

Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This key intermediate can be synthesized by the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.

-

Step 2: Coupling with Piperazine-d8: React the product from Step 1 with piperazine-d8 in a suitable solvent (e.g., n-butanol or dioxane) under basic conditions. This nucleophilic aromatic substitution reaction will replace the remaining chlorine on the pyrimidine ring with the deuterated piperazine moiety.

-

Step 3: Purification: The final product, this compound, is then purified using techniques such as column chromatography and/or recrystallization to achieve the desired purity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

A Comprehensive Technical Guide to the Synthesis of N-Deshydroxyethyl Dasatinib-d8

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of N-Deshydroxyethyl Dasatinib-d8, a critical stable isotope-labeled internal standard for bioanalytical and drug metabolism studies. N-Deshydroxyethyl Dasatinib, also known as M4, is a primary active metabolite of Dasatinib, a potent tyrosine kinase inhibitor.[1][2][3] The incorporation of eight deuterium atoms onto the piperazine ring renders the molecule an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring assays.[4][5] This document elucidates the strategic synthetic pathway, provides detailed step-by-step protocols, and outlines a rigorous analytical framework for characterization and quality control, designed for researchers, chemists, and professionals in drug development.

Introduction: The Scientific Imperative for a Deuterated Metabolite Standard

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] Its clinical efficacy is governed by complex pharmacokinetics, including extensive hepatic metabolism primarily mediated by CYP3A4.[1][6][7] This metabolic activity leads to several circulating metabolites, with N-dealkylation producing the primary active metabolite, N-Deshydroxyethyl Dasatinib (M4).[2]

Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. The gold standard for such quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The reliability of this technique hinges on the use of a stable isotope-labeled (SIL) internal standard.

Why Deuteration?

The use of a deuterated analog like this compound is scientifically mandated for several reasons:

-

Co-elution & Ionization Correction: The SIL standard co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer source, correcting for matrix effects and variability.

-

Mass Differentiation: The mass difference between the deuterated standard (d8) and the native analyte (d0) allows for their simultaneous, unambiguous detection by the mass spectrometer.

-

Kinetic Isotope Effect (KIE): While not its primary purpose as an internal standard, deuteration can slow metabolic processes at the site of labeling. This principle is leveraged in drug design to create more stable therapeutics but must be considered during synthesis to ensure the label is not placed at a metabolically active site that would compromise its function as a standard. Placing the deuterium atoms on the piperazine ring, away from the primary sites of CYP-mediated oxidation, ensures metabolic stability relative to the analyte.

This guide provides the necessary framework to synthesize and validate this essential analytical tool.

Metabolic Pathway of Dasatinib

Understanding the metabolic origin of the target molecule provides essential context for its application.

Caption: Metabolic conversion of Dasatinib to its primary active metabolite.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is approached through a convergent strategy. The core of the molecule is assembled first, followed by the introduction of the deuterated piperazine moiety in the final step. This approach maximizes efficiency and simplifies purification.

The key disconnection is at the C-N bond between the pyrimidine ring and the deuterated piperazine.

Caption: Retrosynthetic analysis for this compound.

This leads to a two-step synthesis plan:

-

Step 1: Synthesis of the key intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , via nucleophilic aromatic substitution.

-

Step 2: Coupling of the chloro-pyrimidine intermediate with commercially available piperazine-d8 to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate II)

This step involves the coupling of two key building blocks. The choice of a suitable base and solvent is critical to drive the reaction to completion while minimizing side products. An organic base like diisopropylethylamine (DIPEA) is preferred to avoid solubility issues associated with inorganic bases in organic solvents.

| Parameter | Value/Reagent | Rationale |

| Starting Material I | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Provides the core thiazole-carboxamide structure.[8] |

| Starting Material II | 4,6-Dichloro-2-methylpyrimidine | The electrophilic partner for the coupling reaction. |

| Solvent | Isopropanol or N-Methyl-2-pyrrolidone (NMP) | A polar aprotic solvent that effectively dissolves reactants. |

| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base to neutralize the HCl byproduct. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |

Protocol:

-

To a stirred solution of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in isopropanol, add 4,6-dichloro-2-methylpyrimidine (1.1 eq).

-

Add DIPEA (2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 85 °C) and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature. A precipitate should form.

-

Filter the solid, wash with cold isopropanol, and then with water to remove any residual salts.

-

Dry the solid under vacuum to yield Intermediate II as an off-white to pale yellow solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

This final step is a nucleophilic aromatic substitution where the secondary amine of piperazine-d8 displaces the remaining chlorine atom on the pyrimidine ring.

| Parameter | Value/Reagent | Rationale |

| Starting Material I | Intermediate II | The electrophilic core synthesized in Step 1. |

| Starting Material II | Piperazine-d8 | The deuterated nucleophile. |

| Solvent | n-Butanol or Acetonitrile | A high-boiling point solvent suitable for this type of substitution. |

| Base | Potassium Carbonate (K₂CO₃) | An inorganic base to act as an acid scavenger. |

| Temperature | 100-120 °C | To facilitate the displacement of the less reactive chlorine atom. |

| Reaction Time | 18-36 hours | Monitored by TLC or LC-MS for completion. |

Protocol:

-

Combine Intermediate II (1.0 eq), piperazine-d8 (1.5 eq), and potassium carbonate (3.0 eq) in n-butanol.

-

Heat the mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude residue is purified using column chromatography on silica gel.[9] A gradient elution system of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol in DCM) is effective.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

-

The resulting solid is triturated with diethyl ether or hexane, filtered, and dried under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the final compound. This data constitutes a self-validating system, ensuring the material is fit for its intended purpose as an internal standard.[10]

Caption: Quality control workflow for product validation.

Physicochemical and Analytical Data Summary

| Parameter | Specification | Method |

| Chemical Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide | IUPAC |

| Molecular Formula | C₂₀H₁₄D₈ClN₇OS | - |

| Molecular Weight | 452.00 g/mol | Calculated |

| Exact Mass | 451.1774 | High-Resolution Mass Spectrometry (HRMS) |

| Appearance | White to Off-White Solid | Visual Inspection |

| Chemical Purity | ≥98.0% | HPLC-UV (280 nm) |

| Isotopic Purity | ≥99% Deuterium Incorporation | Mass Spectrometry |

| ¹H NMR | Conforms to structure, absence of piperazine signals | 400 MHz NMR |

| Storage | -20°C, Protect from light and moisture | - |

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess chemical purity by separating the main compound from any process-related impurities or starting materials.

-

System: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Programmed gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Detection: UV at 280 nm.

-

Acceptance Criterion: Purity ≥98.0%.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic enrichment.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]⁺: m/z 452.2 (for d8).

-

Isotopic Purity Assessment: The mass spectrum is analyzed to determine the percentage of the d8 isotopologue relative to d0-d7 species. The d0 [M+H]⁺ would be m/z 444.1. The absence or minimal presence (≤1%) of the d0 peak is required.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural confirmation.

-

¹H NMR: The spectrum should show all expected signals for the aromatic and methyl protons. Critically, the region where piperazine protons would typically appear (around 3-4 ppm) should be devoid of signals, confirming successful deuteration.

-

¹³C NMR: The spectrum should show all expected carbon signals, confirming the integrity of the carbon backbone.

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed through a convergent two-step synthetic route. By following the detailed protocols and implementing the rigorous analytical characterization methods described herein, researchers and drug development professionals can produce a high-purity, well-characterized stable isotope-labeled internal standard. This essential tool will enable accurate and precise bioanalytical studies, ultimately supporting the safe and effective clinical development and use of Dasatinib.

References

-

Dasatinib Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Lombardo, L. J., et al. (2004). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 47(27), 6658–6680. [Link]

-

Kim, M., et al. (2018). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853. [Link]

-

Piga, F., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 693484. [Link]

-

Li, J., et al. (2010). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 38(8), 1236-1245. [Link]

-

Christopher, L. J., et al. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]

-

Levêque, D., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 59(7), 849-856. [Link]

-

Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]

-

N-Deshydroxyethyl Dasatinib. PubChem. National Institutes of Health. [Link]

-

Das, J., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). International Journal of Organic Chemistry, 7, 201-213. [Link]

- CN104130250A - Deuterated dasatinib and its preparation method and application.

-

Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. [Link]

-

Chen, Y., et al. (2012). A deuterated analog of dasatinib disrupts cell cycle progression and displays anti-non-small cell lung cancer activity in vitro and in vivo. International Journal of Cancer, 131(10), 2411-2419. [Link]

-

N-Nitroso N-Deshydroxyethyl Dasatinib. Veeprho. [Link]

-

N-Nitroso N-Deshydroxyethyl Dasatinib 1. SynZeal. [Link]

-

N-Deshydroxyethyl Dasatinib. Immunomart. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Isotope Purification of Gases Containing Deuterium and Tritium. ResearchGate. [Link]

-

Purification and characterization of fully deuterated enzymes. PubMed. [Link]

-

The Chemistry Behind Dasatinib: Understanding Key Intermediates. Tejapharm. [Link]

-

Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories Inc.[Link]

-

Rapid Separation of Non-Sweet Glycosides. MDPI. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 3. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Deshydroxyethyl Dasatinib-d8

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of N-Deshydroxyethyl Dasatinib-d8. As a deuterated analog of a primary metabolite of the tyrosine kinase inhibitor Dasatinib, this molecule is of critical importance as an internal standard in bioanalytical studies. A thorough understanding of its solubility, pKa, lipophilicity, and stability is paramount for the development of robust and reliable quantitative assays. This document will not only present available data but also delve into the experimental rationale and methodologies required for the comprehensive characterization of this compound, ensuring scientific integrity and trustworthiness in its application.

Introduction: The Role of this compound in Pharmaceutical Analysis

N-Deshydroxyethyl Dasatinib, also known as M4, is a pharmacologically active metabolite of Dasatinib.[1][2] Dasatinib is a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Given the significant contribution of metabolites to the overall pharmacological and toxicological profile of a drug, accurate quantification of both the parent drug and its metabolites in biological matrices is crucial during drug development and therapeutic drug monitoring.

This compound is a stable isotope-labeled (SIL) version of the M4 metabolite.[4] The incorporation of eight deuterium atoms provides a mass shift that allows for its clear differentiation from the endogenous, non-labeled metabolite in mass spectrometry-based assays, without significantly altering its chemical behavior.[4] This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, which are the gold standard for bioanalysis. The fundamental premise of using a SIL internal standard is that it will co-elute with the analyte and experience identical extraction recovery and matrix effects, thereby enabling highly accurate and precise quantification. However, this assumption relies on the physicochemical properties of the SIL standard being nearly identical to the analyte.

This guide will explore the key physicochemical parameters of this compound, providing a framework for its rigorous evaluation and optimal use in a research and development setting.

Molecular Structure and Identity

A foundational understanding of the molecular structure is essential before delving into the physicochemical properties.

N-Deshydroxyethyl Dasatinib:

-

IUPAC Name: N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide[1]

-

Molecular Formula: C₂₀H₂₂ClN₇OS[1]

-

Molecular Weight: 443.95 g/mol [2]

This compound:

-

IUPAC Name: N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide

-

Molecular Formula: C₂₀H₁₄D₈ClN₇OS

-

Molecular Weight: Approximately 452.00 g/mol

The deuterium atoms in this compound are typically located on the piperazine ring, a site not prone to back-exchange with protons under typical physiological or analytical conditions.

Physicochemical Properties: A Detailed Examination

While specific experimental data for this compound is not extensively published, we can infer its properties from its non-deuterated analog and the parent drug, Dasatinib. Furthermore, this section will outline the authoritative experimental protocols for determining these properties.

Solubility

Solubility is a critical parameter that influences oral bioavailability, formulation development, and the preparation of stock solutions for analytical standards. Dasatinib itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[5] The aqueous solubility of Dasatinib is pH-dependent.[5]

Expected Solubility Profile: Based on the structural similarities, this compound is expected to have low aqueous solubility, particularly at neutral and basic pH. Its solubility is likely to increase in acidic conditions due to the protonation of the basic nitrogen atoms in the piperazine and pyrimidine rings.

Data for the non-deuterated analog indicates it is sparingly soluble in DMSO and methanol.[6][7]

Table 1: Summary of Expected and Known Solubility Data

| Compound | Solvent | Solubility | Reference |

| Dasatinib | Aqueous (pH dependent) | Low | [5] |

| Dasatinib | DMSO | ~14.3 mg/mL | [8][9] |

| Dasatinib | DMF | ~25 mg/mL | [8][9] |

| N-Deshydroxyethyl Dasatinib | DMSO | Sparingly soluble | [6][7] |

| N-Deshydroxyethyl Dasatinib | Methanol | Sparingly soluble | [6] |

| This compound | Aqueous | Expected to be low | Inferred |

| This compound | Organic Solvents (DMSO, DMF) | Expected to be similar to the non-deuterated analog | Inferred |

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage characterization.

Objective: To determine the apparent solubility of a compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Precipitation: Incubate the plate with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound that is out of solution.[10]

-

Analysis: Analyze the supernatant for the concentration of the dissolved compound. This can be done using several detection methods:

Causality Behind Experimental Choices: The kinetic solubility assay is chosen for its speed and low compound consumption, making it suitable for screening.[11] DMSO is used as the initial solvent due to its high solubilizing power for many organic molecules. The incubation period allows for the system to reach a state of pseudo-equilibrium.

Diagram 1: Workflow for Kinetic Solubility Assay

Caption: Workflow for the determination of kinetic solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as it affects solubility, lipophilicity, and interaction with biological targets. Dasatinib has three reported pKa values: 3.1, 6.8 (basic), and 10.8 (acidic).[2] The basic pKa values are attributed to the nitrogen atoms in the piperazine and pyrimidine moieties.

Expected pKa Profile: this compound is expected to have a similar pKa profile to Dasatinib, with two basic pKa values in the physiological range. The deuteration on the piperazine ring is not expected to significantly alter the pKa.

Experimental Protocol: Potentiometric Titration

This is a highly accurate and established method for pKa determination.[13]

Objective: To determine the pKa values of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a co-solvent system like methanol-water if aqueous solubility is low).[14]

-

Titration Setup: Use a calibrated potentiometer with a pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point.[13]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of an acid or base, providing a direct measurement of the compound's pKa.[14] The use of a co-solvent is a common strategy for compounds with low aqueous solubility.

Lipophilicity (logP/logD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant. Dasatinib has a reported logP of 1.8.[16]

Expected Lipophilicity Profile: this compound is expected to have a similar logP value to Dasatinib. The deuteration may slightly increase lipophilicity, a phenomenon known as the deuterium isotope effect, but this change is generally small.[17]

Experimental Protocol: Shake-Flask Method

This is the "gold standard" method for logP and logD determination.[18][19]

Objective: To determine the logP and logD of this compound.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water (or a specific pH buffer for logD) and vice-versa.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add the other phase and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[18]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Accurately measure the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

-

Calculation:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

logP = log10(P)

-

For logD, the aqueous phase is a buffer at a specific pH (e.g., 7.4).[20]

-

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a lipophilic and an aqueous phase, providing a direct and accurate measure of lipophilicity.[18] Using a buffer of a specific pH allows for the determination of logD, which is more physiologically relevant for ionizable compounds.[20]

Diagram 2: Relationship between Physicochemical Properties

Caption: Interplay of key physicochemical properties.

Stability

The stability of an analytical standard is of utmost importance to ensure the accuracy of quantitative data over time. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3][13][17][18]

Expected Stability Profile: this compound is expected to be a relatively stable molecule under standard storage conditions (e.g., -20°C, protected from light). However, like its parent compound, it may be susceptible to degradation under stress conditions such as strong acid, strong base, oxidation, and photolysis.[3][21] Deuterium labeling is generally stable, but the potential for H/D exchange should be considered, especially if the deuterium atoms are in labile positions.[22]

Experimental Protocol: Forced Degradation Study

This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions as per ICH guidelines:

-

Time Points: Sample the solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS/MS method. The method should be able to separate the intact compound from any degradation products.[24][25]

-

Evaluation:

-

Calculate the percentage of degradation.

-

Identify the major degradation products using mass spectrometry.

-

Causality Behind Experimental Choices: Forced degradation studies are a regulatory requirement to understand the degradation pathways of a drug substance and to develop analytical methods that can accurately quantify the substance in the presence of its degradants.[3][17] The chosen stress conditions represent the likely environmental factors the compound may be exposed to.

Conclusion and Recommendations

This compound is an indispensable tool for the accurate bioanalysis of Dasatinib and its metabolites. While its physicochemical properties are expected to closely mirror those of its non-deuterated counterpart, a rigorous experimental determination of its solubility, pKa, lipophilicity, and stability is essential for its confident application as an internal standard. The protocols outlined in this guide provide a framework for such a characterization, grounded in established scientific principles and regulatory expectations. Researchers and drug development professionals are encouraged to perform these evaluations to ensure the integrity and validity of their bioanalytical data.

References

-

A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. (URL: [Link])

-

LogP/D - Cambridge MedChem Consulting. (URL: [Link])

-

Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])

-

LogP / LogD shake-flask method. Protocols.io. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (URL: [Link])

-

development and validation of stability indicating rp- hplc method for quantitative estimation of. (URL: [Link])

-

Kinetic Solubility 96 –Well Protocol. (URL: [Link])

-

and Validation of Stability Indicating RP-HPLC Method for the Estimation of Dasatinib from Bulk and Tablet -by - POONAM KATMORE, SMITA KUMBHAR, AKSHATA KHADKE. (URL: [Link])

-

Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation - Research Journal of Pharmacy and Technology. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib - BrJAC. (URL: [Link])

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

-

Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem. (URL: [Link])

-

RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed. (URL: [Link])

-

Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Semantic Scholar. (URL: [Link])

-

RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS | Request PDF. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

Degradation pathways of Dasatinib in tablets dosage form - ResearchGate. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

-

N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem. (URL: [Link])

-

Chemistry Review(s) - accessdata.fda.gov. (URL: [Link])

-

Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (URL: [Link])

-

This compound | CAS 1189998-96-6 - Veeprho. (URL: [Link])

Sources

- 1. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chesci.com [chesci.com]

- 4. veeprho.com [veeprho.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. usbio.net [usbio.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. xisdxjxsu.asia [xisdxjxsu.asia]

- 25. rjptonline.org [rjptonline.org]

The Quintessential Guide to N-Deshydroxyethyl Dasatinib-d8 in Quantitative Bioanalysis

A Senior Application Scientist's Field-Proven Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of N-Deshydroxyethyl Dasatinib-d8 (CAS Number: 1189998-96-6), a deuterium-labeled stable isotope analog of the primary active metabolite of Dasatinib. Synthesizing foundational biochemical principles with advanced bioanalytical methodologies, this document serves as a critical resource for professionals engaged in drug metabolism, pharmacokinetics (DMPK), and therapeutic drug monitoring (TDM). We will dissect the rationale behind its use as an internal standard, provide validated, step-by-step protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and contextualize its significance within the broader landscape of Dasatinib's metabolic pathway. The methodologies described herein are designed as self-validating systems, grounded in authoritative regulatory guidelines to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for Dasatinib and its Metabolites

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling proteins, including BCR-ABL and Src family kinases, which are crucial for the proliferation of cancer cells.[2] The clinical efficacy and safety of Dasatinib are directly linked to its pharmacokinetic profile, which is characterized by rapid oral absorption and extensive hepatic metabolism.[3][4]

Dasatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to several circulating metabolites.[5][6] Among these, the N-dealkylated metabolite, N-Deshydroxyethyl Dasatinib (also known as M4), is pharmacologically active, with an in vitro potency similar to the parent drug.[1] Although its systemic exposure is only about 5% of the Dasatinib AUC, accurate quantification of both the parent drug and its active metabolites is paramount for a comprehensive understanding of the drug's disposition and its therapeutic window.[1]

To achieve precise and accurate quantification in complex biological matrices like plasma, stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS-based bioanalysis.[7][8] this compound is the deuterium-labeled analog of the M4 metabolite and is the ideal internal standard for its quantification, ensuring that variabilities in sample extraction, matrix effects, and instrument response are effectively normalized.[9][10] This guide is dedicated to the robust application of this essential analytical tool.

Physicochemical Profile and Handling

A thorough understanding of the internal standard's properties is the foundation of a reliable bioanalytical method.

| Property | Value | Source |

| Chemical Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide | [9][10] |

| Synonyms | Dasatinib Metabolite M4-d8 | [11] |

| CAS Number | 1189998-96-6 | [9][11] |

| Molecular Formula | C₂₀H₁₄D₈ClN₇OS | [11] |

| Molecular Weight | 452.00 g/mol | [11] |

| Appearance | Off-White Solid | [11] |

| Unlabeled CAS | 910297-51-7 (for N-Deshydroxyethyl Dasatinib) | [12] |

| Storage Conditions | 2-8°C Refrigerator, protect from light and moisture. | [11] |

Expert Insight: The eight deuterium atoms are strategically placed on the piperazine ring, a site not typically susceptible to metabolic alteration or in-source fragmentation during mass spectrometric analysis. This ensures the stability of the label throughout the analytical process, a critical aspect for a reliable internal standard.

The Role of this compound in Context: Dasatinib Metabolism

Understanding the metabolic fate of Dasatinib is crucial for appreciating the significance of quantifying the M4 metabolite. The primary metabolic transformations are mediated by CYP3A4 and include N-dealkylation, hydroxylation, and oxidation.

Bioanalytical Methodologies: A Validated Approach

The cornerstone of this guide is a detailed, field-proven LC-MS/MS methodology for the simultaneous quantification of Dasatinib and its N-Deshydroxyethyl (M4) metabolite. The use of this compound as the internal standard for M4, and a corresponding SIL-IS for Dasatinib (e.g., Dasatinib-d8), is essential.

Mass Spectrometry Parameters

The sensitivity and selectivity of the assay are dictated by the Multiple Reaction Monitoring (MRM) transitions. These transitions are established by infusing the analytes into the mass spectrometer to determine the precursor ion ([M+H]⁺) and the most stable, high-intensity product ion.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| Dasatinib | 488.1 | 401.1 | Positive |

| N-Deshydroxyethyl Dasatinib (M4) | 444.3 | 401.0 | Positive |

| Dasatinib-d8 (IS for parent) | 496.2 | 406.1 | Positive |

| This compound (IS for M4) | 452.3 | 401.0 | Positive |

| Table based on data from multiple sources.[13][14] |

Expert Insight: The fragmentation of both N-Deshydroxyethyl Dasatinib and its d8-labeled counterpart yields the same product ion (m/z 401.0).[14] This is because the fragmentation occurs at the piperazine ring, cleaving the portion that does not contain the deuterium labels. This shared fragment enhances the specificity and confirms the structural relationship between the analyte and the internal standard. The 8 Da mass difference is maintained in the precursor ion, allowing for their distinct detection.

Sample Preparation: Ensuring Robustness and Recovery

The choice of sample preparation is a critical determinant of assay performance. The goal is to efficiently extract the analytes from the biological matrix while minimizing interferences. We present three validated protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protocol 4.2.1: Protein Precipitation (PPT) A rapid and straightforward method suitable for high-throughput analysis.

-

Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (containing both Dasatinib-d8 and this compound in methanol).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 4.2.2: Liquid-Liquid Extraction (LLE) Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

-

Pipette 180 µL of plasma into a clean tube.[7]

-

Add 20 µL of the internal standard working solution.[7]

-

Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7]

-

Vortex for 5 minutes, then centrifuge at 3000 rpm for 20 minutes.[7][8]

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 180 µL of the mobile phase and inject.[7]

Protocol 4.2.3: Solid-Phase Extraction (SPE) Provides the highest level of sample cleanup, ideal for achieving the lowest limits of quantification.

-

Condition: Condition an Oasis HLB SPE plate well with 1 mL of methanol, followed by 1 mL of water.[1]

-

Load: Pre-treat 100 µL of plasma by adding 25 µL of the internal standard working solution and diluting with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE well.

-

Wash: Wash the well with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analytes with 1 mL of methanol into a clean collection plate.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analytes from endogenous matrix components, preventing ion suppression and ensuring accurate quantification.

| Parameter | Recommended Condition | Rationale / Causality |

| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar compounds like Dasatinib and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization (ESI+) and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A gradient elution is necessary to separate the parent drug and its metabolite effectively and elute them as sharp peaks. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects while providing sufficient sensitivity. |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |

Method Validation: The Pillar of Trustworthiness

A bioanalytical method is only as reliable as its validation. The protocols described must be rigorously validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][9] A full validation ensures the method is fit for its intended purpose.

The successful validation of the described LC-MS/MS method, incorporating this compound, provides a high degree of confidence in the quantitative data generated for pharmacokinetic modeling, dose-response analysis, and clinical decision-making.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of the active M4 metabolite of Dasatinib. Its use as a stable isotope-labeled internal standard within a validated LC-MS/MS framework, as detailed in this guide, embodies the principles of scientific rigor and integrity. By providing detailed, field-tested protocols and contextualizing them within the metabolic and regulatory landscape, this document empowers researchers and drug development professionals to generate high-quality, reliable, and defensible bioanalytical data. Adherence to these principles and methodologies is fundamental to advancing our understanding of Dasatinib's clinical pharmacology and optimizing its therapeutic application.

References

-

Title: Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics Source: Frontiers in Pharmacology URL: [Link]

-

Title: this compound | CAS 1189998-96-6 Source: Veeprho URL: [Link]

-

Title: Dasatinib Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib Source: PubMed URL: [Link]

-

Title: Metabolism and disposition of dasatinib after oral administration to humans Source: PubMed URL: [Link]

-

Title: Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study Source: SciELO URL: [Link]

-

Title: A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma Source: PubMed Central (PMC) URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Dasatinib (BMS-354825) Pharmacokinetics and Pharmacodynamic Biomarkers in Animal Models Predict Optimal Clinical Exposure Source: AACR Journals URL: [Link]

-

Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

-

Title: CAS No : 1189998-96-6| Chemical Name : this compound Source: Pharmaffiliates URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PubMed Central (PMC) URL: [Link]

-

Title: Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry Source: VIBGYOR ePress URL: [Link]

-

Title: A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study Source: PubMed URL: [Link]

-

Title: N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 Source: PubChem URL: [Link]

-

Title: Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 6. fda.gov [fda.gov]

- 7. scielo.br [scielo.br]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 13. vibgyorpublishers.org [vibgyorpublishers.org]

- 14. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Deshydroxyethyl Dasatinib-d8: Properties, Application, and Analytical Considerations

Abstract: This technical guide provides a comprehensive overview of N-Deshydroxyethyl Dasatinib-d8, a critical stable isotope-labeled internal standard used in the bioanalysis of Dasatinib and its metabolites. Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3][4]. Accurate quantification of Dasatinib and its pharmacologically active metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document details the chemical properties of this compound, including its precise molecular weight, and elucidates its essential role in enhancing the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A representative analytical protocol is provided to demonstrate its practical application in a research setting.

Part 1: Chemical Identity and Physicochemical Properties

The foundation of any analytical method is a thorough understanding of the analyte and the standards used for its quantification. This compound is the deuterated analog of N-Deshydroxyethyl Dasatinib, a metabolite of the parent drug, Dasatinib[][6]. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium on the piperazine ring[7][8]. This isotopic substitution increases the mass of the molecule without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometric analysis[7][9].

The structural evolution from the parent drug to the deuterated metabolite is illustrated below. Dasatinib is metabolized to N-Deshydroxyethyl Dasatinib by the removal of the hydroxyethyl group from the piperazine ring. The deuterated standard is a synthetic version of this metabolite where eight specific protons are replaced by deuterium.

Caption: Structural relationship between Dasatinib, its metabolite, and the deuterated standard.

The key physicochemical properties that differentiate these compounds are summarized in the table below. The precise mass difference is fundamental to their distinction in a mass spectrometer.

| Property | Dasatinib (Anhydrous) | N-Deshydroxyethyl Dasatinib | This compound |

| Primary Role | Tyrosine Kinase Inhibitor Drug | Active Metabolite | Stable Isotope-Labeled Internal Standard |

| CAS Number | 302962-49-8[3][10] | 910297-51-7[6][8] | 1189998-96-6[7][11][12] |

| Molecular Formula | C₂₂H₂₆ClN₇O₂S[1][10] | C₂₀H₂₂ClN₇OS[6][13][14] | C₂₀H₁₄D₈ClN₇OS[][7][11] |

| Molecular Weight | 488.01 g/mol [1][3][10] | 443.95 g/mol [6][14] | 452.00 g/mol [][7][11][12] |

Part 2: The Imperative of Isotopic Labeling in Quantitative Bioanalysis

Causality Behind Experimental Choice: In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting for variability during sample processing and analysis. An ideal IS should behave identically to the analyte during extraction, chromatography, and ionization, but be distinguishable by the detector. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, represents the gold standard for this purpose.

The rationale for using a SIL-IS is threefold:

-